molecular formula C20H19N3O4S B5334792 (4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE

(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE

Cat. No.: B5334792
M. Wt: 397.4 g/mol
InChI Key: MLQASDPZYXQJFO-UHFFFAOYSA-N
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Description

(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE is a complex organic compound that features a combination of benzodioxole, thiazole, piperazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 1,3-benzodioxole and 1,3-thiazole derivatives. These intermediates are then subjected to a series of reactions including alkylation, cyclization, and condensation to form the final product. Common reagents used in these reactions include alkyl halides, bases, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE is used as a building block for the synthesis of more complex molecules.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE apart from similar compounds is its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-20(17-2-1-9-25-17)23-7-5-22(6-8-23)11-15-12-28-19(21-15)14-3-4-16-18(10-14)27-13-26-16/h1-4,9-10,12H,5-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQASDPZYXQJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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